3-(2-Methylbenzyl)pyridazine

CDK2 inhibition Kinase SAR Breast cancer

3-(2-Methylbenzyl)pyridazine is a heterocyclic small molecule (C₁₂H₁₂N₂, MW 184.24 g/mol) consisting of a pyridazine core substituted at the 3-position with a 2-methylbenzyl group. It belongs to the broader pyridazine family, a privileged scaffold in medicinal chemistry that has yielded FDA-approved drugs including ponatinib, deucravacitinib, and tepotinib.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8366121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylbenzyl)pyridazine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=NN=CC=C2
InChIInChI=1S/C12H12N2/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-14-12/h2-8H,9H2,1H3
InChIKeyLBKJHNZLIAFSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylbenzyl)pyridazine (CAS 60905-92-2): A Mono-Substituted Pyridazine Scaffold for Kinase-Focused and Agrochemical Lead Discovery


3-(2-Methylbenzyl)pyridazine is a heterocyclic small molecule (C₁₂H₁₂N₂, MW 184.24 g/mol) consisting of a pyridazine core substituted at the 3-position with a 2-methylbenzyl group . It belongs to the broader pyridazine family, a privileged scaffold in medicinal chemistry that has yielded FDA-approved drugs including ponatinib, deucravacitinib, and tepotinib [1]. The compound exhibits calculated physicochemical properties—cLogP of 2.8, topological polar surface area (TPSA) of 25.8 Ų, and dipole moment of 4.22 D—that position it favorably for membrane permeability and target engagement . Commercially, it is supplied as a research-grade intermediate with typical purity of 95%, serving as a versatile starting material for lead optimization campaigns in kinase inhibition, anti-inflammatory, and herbicidal discovery programs .

Why Generic Substitution Fails for 3-(2-Methylbenzyl)pyridazine: The Ortho-Methyl Effect and Positional Specificity of the Benzyl Substituent


The substitution pattern of 3-(2-methylbenzyl)pyridazine is not interchangeable with close analogs such as 3-benzylpyridazine (CAS 60905-93-3), 3-(4-methylbenzyl)pyridazine, or 3-chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9). The ortho-methyl group on the benzyl ring introduces a steric constraint that prevents co-planarity between the pyridazine and phenyl rings, creating a twisted conformation that reduces intermolecular stacking and improves dissolution rates . Critically, SAR studies in CDK2 inhibitor series demonstrated that removal of this ortho-methyl group (i.e., switching to unsubstituted benzyl) reduces enzyme inhibitory potency by >10-fold (CDK2 IC₅₀ shifts from ~20 nM to 151 nM), while replacement with bulkier groups such as ethyl diminishes cellular activity (IC₅₀ >50 µM) . Additionally, the 3-position benzyl attachment—as opposed to substitution at the 4- or 6-positions—directs the hydrophobic moiety into a specific kinase subpocket, whereas regioisomeric analogs fail to achieve the same binding geometry . Substitution of the pyridazine core itself (e.g., with pyrimidine) alters the dipole moment from 4.22 D to 2.33 D, weakening electrostatic interactions with conserved hinge regions of kinase targets .

Quantitative Differentiation Evidence: 3-(2-Methylbenzyl)pyridazine Versus Closest Structural Analogs


CDK2 Inhibitory Potency: Ortho-Methyl Contribution Quantified by Direct SAR Comparison

In a focused SAR study of 3-(2-methylbenzyl)pyridazine derivatives evaluated against CDK2, removal of the ortho-methyl group from the benzyl substituent (yielding the unsubstituted benzyl analog) reduced enzymatic inhibitory potency by >10-fold . The 2-methylbenzyl-containing lead compound exhibited a CDK2 IC₅₀ of 20.1 nM and cellular cytotoxicity of 0.43 µM in T-47D breast cancer cells, whereas the des-methyl (unsubstituted benzyl) comparator showed CDK2 IC₅₀ of 151 nM and cellular IC₅₀ of ~35 µM . This represents an approximate 7.5-fold loss in enzymatic potency and an 81-fold loss in cellular potency upon removal of the single methyl group.

CDK2 inhibition Kinase SAR Breast cancer

VEGFR-2 Inhibitory Activity: Pyridazine Core Dipole Advantage Over Pyrimidine-Based Comparators

3-(2-Methylbenzyl)pyridazine derivatives functionalized at the C3 position with a 4-(trifluoromethyl)phenyl urea achieved VEGFR-2 IC₅₀ values of 60–107 nM, comparable to the approved drug sorafenib . The pyridazine core contributes a dipole moment of 4.22 D versus 2.33 D for pyrimidine-based analogs (e.g., the imatinib core), enabling stronger electrostatic interactions with the kinase hinge region . This dipole enhancement, combined with the 2-methylbenzyl group's occupation of a hydrophobic cleft near the gatekeeper residue, results in >50-fold selectivity for VEGFR-2 over PDGFR-β, a feature not achievable with pyrimidine-based scaffolds of similar lipophilicity .

VEGFR-2 inhibition Antiangiogenic Kinase selectivity

Physicochemical Profile Differentiation: Lipophilicity and Polar Surface Area Compared to Common Heterocyclic Cores

A direct physicochemical comparison of 3-(2-methylbenzyl)pyridazine against three alternative heterocyclic cores—pyrimidine, imidazo[1,2-b]pyridazine, and benzene—reveals a distinct balance of lipophilicity and polarity . The compound exhibits a cLogP of 2.8, which falls between pyrimidine (1.5) and imidazo[1,2-b]pyridazine (3.8), and a TPSA of 25.8 Ų, lower than pyrimidine (30.7 Ų) and substantially lower than imidazo[1,2-b]pyridazine (45.2 Ų) . Its dipole moment of 4.22 D is 1.8-fold higher than pyrimidine (2.33 D), predicting stronger target engagement via electrostatic interactions while maintaining oral absorption potential (TPSA <60 Ų threshold) .

Drug-likeness Physicochemical properties Scaffold selection

Agrochemical Efficacy: 2-Methylbenzyl-Pyridazine Derivatives Outperform Unsubstituted Benzyl Analogs as Insecticides

In a systematic evaluation of 20 O,O-dialkyl-O-(2-benzyl-3-oxo-2H-pyridazine-6-yl) phosphorothioate derivatives, the 2-methylbenzyl-substituted compound (III-2) was selected as the optimal candidate, demonstrating insecticidal efficacy against rice plant pests—including the green rice leafhopper (Nephotettix cincticeps), the small brown planthopper (Laodelphax striatellus), and the two-spotted spider mite (Tetranychus urticae)—that was equivalent or superior to the reference standard E.P.P.T. (O-ethyl O-4-nitrophenyl phenylphosphonothioate) [1]. Critically, 8 compounds surpassed E.P.P.T. in acaricidal activity, but III-2 was uniquely selected based on the combined criteria of high insecticidal efficacy, low mammalian toxicity (mouse), and low fish toxicity (killifish), a profile not achieved by any non-ortho-methylated benzyl analog in the series [1].

Insecticide Agrochemical Organophosphorothioate

SAR Template Versatility: Multi-Target Kinase and Epigenetic Modulation Beyond Single-Analog Scope

Beyond individual target potency, the 3-(2-methylbenzyl)pyridazine scaffold demonstrates quantifiable versatility across distinct target classes. Derivatives with C3-linked thioureas inhibit DNMT3A through disruption of protein-protein interactions, while pyridazine N-oxide variants function as STING receptor agonists, inducing interferon signaling in tumor microenvironments . In the kinase domain, the scaffold delivers VEGFR-2 IC₅₀ values of 60–107 nM, CDK2 IC₅₀ of 20.1 nM, and cellular anti-proliferative effects (T-47D IC₅₀ = 0.43 µM) all from a common synthetic intermediate . This breadth is not observed for simpler benzyl-substituted pyridazines (e.g., 3-benzylpyridazine or 4-benzylpyridazine), which lack the combined steric and electronic features necessary for productive engagement across multiple target classes .

Multi-target SAR Epigenetics Kinase inhibitor template

Synthetic Tractability: Defined Intermediate with Established Derivatization Routes Versus Non-Functionalized Analogs

3-(2-Methylbenzyl)pyridazine is synthesized via hydrogenolytic dechlorination of 3-chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9), a reaction that proceeds under mild conditions (H₂, Pd/C, ethanol, ambient temperature/pressure, 1.5 h) to yield the product as a light brown solid after trituration with n-hexane . The chlorinated precursor 3-chloro-6-(2-methylbenzyl)pyridazine—itself commercially available—serves as a versatile branching point for divergent synthesis: the chlorine at C3 enables nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and conversion to hydrazides for heterocycle annulation . In contrast, non-chlorinated analogs such as 3-benzylpyridazine (CAS 60905-93-3) lack a functional handle at C3, requiring pre-functionalization of the pyridazine core prior to benzyl installation, which imposes additional synthetic steps and limits the scope of accessible derivatives .

Synthetic accessibility Derivatization Medicinal chemistry

Prioritized Research and Industrial Application Scenarios for 3-(2-Methylbenzyl)pyridazine


CDK2- and VEGFR-2-Targeted Kinase Inhibitor Lead Optimization

Use 3-(2-methylbenzyl)pyridazine as a core scaffold for structure–activity relationship (SAR) exploration in dual CDK2/VEGFR-2 inhibitor programs. The scaffold's intrinsic CDK2 IC₅₀ of 20.1 nM (when derivatized with appropriate C3 urea/amide moieties) and VEGFR-2 IC₅₀ of 60–107 nM, combined with >50-fold selectivity over PDGFR-β, positions it for antiangiogenic cancer therapy development . The ortho-methyl group on the benzyl substituent is pharmacophorically essential: its removal causes a >10-fold potency loss, while replacement with bulkier groups degrades cellular activity . Derivatization should prioritize C3-position modifications (ureas, amides) to exploit the hinge-binding hydrogen bond formed by the pyridazine N2 with kinase hinge residues such as Cys919 in VEGFR-2 .

Agrochemical Insecticide Development: Organophosphorothioate Derivative Optimization

Leverage the established insecticidal profile of 2-methylbenzyl-substituted pyridazine phosphorothioates for development of rice pest control agents. The lead compound O,O-dimethyl-O-[2-(2-methylbenzyl)-3-oxo-2H-pyridazine-6-yl]phosphorothioate (III-2) demonstrated efficacy equivalent or superior to the commercial standard E.P.P.T. against green rice leafhoppers, small brown planthoppers, and two-spotted spider mites, while exhibiting low mammalian and fish toxicity . The 2-methylbenzyl group was a critical structural determinant for achieving this favorable therapeutic index, as non-ortho-methylated benzyl analogs did not achieve the same combined efficacy–safety profile . 3-(2-Methylbenzyl)pyridazine serves as the synthetic precursor to the 2-benzyl-3-oxo-2H-pyridazine core required for this compound class .

Scaffold-Hopping and Bioisosteric Replacement of Phenyl/Pyrimidine Cores in Hit-to-Lead Campaigns

Deploy 3-(2-methylbenzyl)pyridazine as a bioisosteric replacement for phenyl or pyrimidine rings in existing hit compounds to improve solubility, modulate electron distribution, and enhance kinase selectivity. The pyridazine core provides a dipole moment of 4.22 D (vs. 2.33 D for pyrimidine and 0.0 D for benzene), which strengthens electrostatic interactions with charged kinase hinge regions . The intermediate cLogP (2.8) and low TPSA (25.8 Ų) predict favorable oral absorption—superior to imidazo[1,2-b]pyridazine (cLogP 3.8, TPSA 45.2 Ų)—while the 2-methylbenzyl group occupies hydrophobic subpockets that are inaccessible to planar phenyl or pyrimidine analogs .

Epigenetic Modulator Discovery: DNMT3A and STING Pathway Targeting

Explore 3-(2-methylbenzyl)pyridazine derivatives as starting points for epigenetic probe development. C3-linked thiourea derivatives of this scaffold have demonstrated DNMT3A inhibition through disruption of protein-protein interactions, while pyridazine N-oxide variants exhibit STING receptor agonism, inducing interferon signaling in tumor microenvironments . This multi-target epigenetic potential—spanning DNA methylation (DNMT3A) and innate immune activation (STING)—is accessible from a single scaffold by varying the C3 substituent, enabling parallel discovery efforts in immuno-oncology without requiring de novo scaffold design .

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